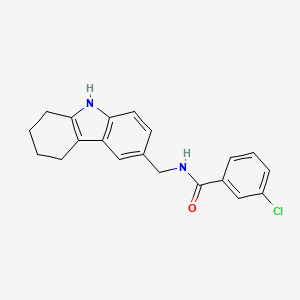

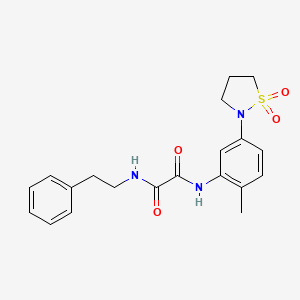

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of piperazine derivatives has been explored in various studies. One such study presents a synthesis method for 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives using a four-component cyclocondensation. This process involves diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with SO4^2−/Y2O3 as a catalyst in ethanol. The resulting compounds were characterized using IR, ^1H and ^13C NMR, and mass spectral studies . Another study describes the synthesis of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazine hydrochlorides and alkylene diacyl-di-(1-methyl piperazides) hydrochlorides. These compounds were synthesized from 1-methyl piperazine and corresponding alkoxyphenyl isothiocyanates in ethereal solution, or by reacting 1-methyl piperazine with dibasic acid chlorides in benzene solution. The hydrochlorides were formed by introducing hydrogen chloride into dried ethereal or acetone solutions of the corresponding bases .

Molecular Structure Analysis

The molecular structures of the synthesized piperazine derivatives were elucidated using various spectroscopic techniques. Infrared spectroscopy (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry were employed to confirm the structures of the synthesized compounds. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives are characterized by nucleophilic substitution and cyclocondensation reactions. The formation of 1-methyl-4-(alkoxyphenyl thiocarbamyl)piperazines involves a reaction between 1-methyl piperazine and alkoxyphenyl isothiocyanates, indicating a nucleophilic attack by the piperazine on the isothiocyanate group. Similarly, the synthesis of alkylene diacyl-di-(1-methyl piperazides) involves the reaction of 1-methyl piperazine with dibasic acid chlorides, which is also a nucleophilic substitution reaction. The final step in both syntheses is the formation of hydrochlorides by the addition of hydrogen chloride .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized piperazine derivatives, such as solubility, melting point, and stability, can be inferred from their molecular structure and the nature of their substituents. The presence of various functional groups like alkyl, aryl, and thiocarbamyl groups can influence these properties. The antimicrobial activity of the synthesized compounds indicates that they may interact with biological systems, which is a significant aspect of their chemical properties. The compounds 5d, 5e, 5h, and 5m showed excellent antibacterial and antifungal activities, suggesting that the piperazine derivatives have potential therapeutic applications .

properties

IUPAC Name |

2-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N4O3S.2ClH/c1-12-9-15(18-23-12)17-16(22)11-20-6-4-19(5-7-20)10-13(21)14-3-2-8-24-14;;/h2-3,8-9,13,21H,4-7,10-11H2,1H3,(H,17,18,22);2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSYEUSXKFHNCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CN2CCN(CC2)CC(C3=CC=CS3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24Cl2N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)-N-(5-methylisoxazol-3-yl)acetamide dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]cyclopentanecarboxamide](/img/structure/B2543653.png)

![N-cyclopentyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2543656.png)

![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2543658.png)

![N-[(furan-2-yl)methyl]-3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2543664.png)

![N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-[(5E)-5-[(4-methoxyphenyl)methylidene]-2-oxo-4-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2543667.png)

![2-{[Ethyl(methyl)oxo-lambda6-sulfanylidene]amino}acetonitrile](/img/structure/B2543668.png)

![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2543670.png)

![2-[6-(4-Fluorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2543673.png)